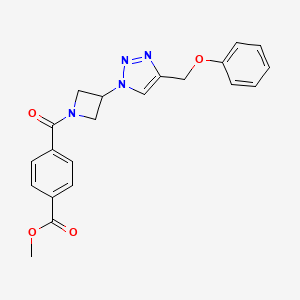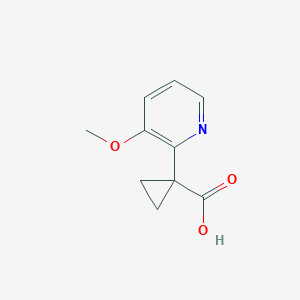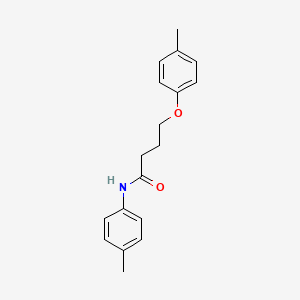
5-Amino-2-cyanobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-cyanobenzoic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.148. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthetic Chemistry and Pharmacological Activities
5-Amino-2-cyanobenzoic acid serves as a precursor in synthetic chemistry for the creation of diverse compounds with a wide range of pharmacological activities. For instance, compounds like 2-guanidinobenzazoles and 2-(thio)ureabenzothiazoles, derived from related benzoazoles and benzothiazoles, exhibit a spectrum of therapeutic properties including cytotoxic, anti-angiogenic, and apoptotic effects, highlighting their potential as pharmacophores in drug discovery (Rosales-Hernández et al., 2022), (Rosales-Hernández et al., 2022).
2. Photodynamic Therapy (PDT) in Dermatology
5-Aminolevulinic acid, a derivative of this compound, is significantly utilized in photodynamic therapy (PDT) for various dermatological conditions. This approach, involving the activation of a photosensitizing drug by light, has shown effectiveness in treating nonmelanoma skin cancers and holds potential for other conditions like psoriasis and warts. The benefits of PDT include its noninvasive nature, quick recovery periods, and excellent cosmetic outcomes, making it a promising treatment option in dermatology (Lee & Baron, 2011).
3. Enhanced Surgical Visualization
5-Aminolevulinic acid is approved as an intraoperative optical imaging agent for gliomas, aiding in the visualization of malignant tissue during surgery. Its application as a surgical adjunct has significantly improved tumor visualization, potentially impacting the extent of tumor resection and patient outcomes. While approved and widely used in Europe, its applications and potential benefits continue to be explored in clinical studies across the globe (Díez Valle et al., 2019).
4. In Vitro Anti-Cancer Studies
5-Aminolevulinic acid has been extensively studied for its photodynamic properties in in vitro anti-cancer experiments. Systematic reviews and meta-analyses of these studies provide valuable insights into the sensitivity of different cancer cell types to photodynamic therapy, offering a foundation for potential clinical applications and future research directions in oncology (Shinoda et al., 2021).
Future Directions
Properties
IUPAC Name |
5-amino-2-cyanobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3H,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIISDZHEKAVMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5S,6R)-2-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-[(2R,5S)-5-[(3R,9S,11S,13S,14R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,3R,4R,5R)-2,3,4-trihydroxy-5-methoxycyclohexyl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)hexyl]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)




![3-chloro-N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2532501.png)



![N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2532509.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2532510.png)
![(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2532511.png)
